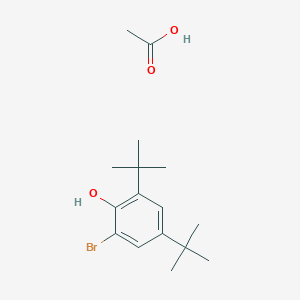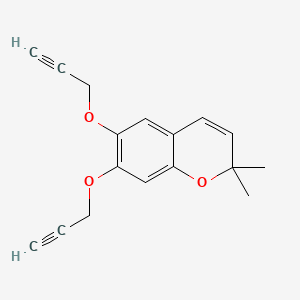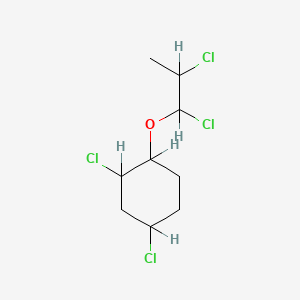
Dichloro(dichloropropoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(dichloropropoxy)cyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two chlorine atoms and a dichloropropoxy group attached to a cyclohexane ring. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dichloropropoxy)cyclohexane typically involves the chlorination of cyclohexane followed by the introduction of a dichloropropoxy group. One common method is the reaction of cyclohexane with chlorine gas in the presence of a catalyst such as iron(III) chloride to form dichlorocyclohexane. This intermediate is then reacted with dichloropropanol in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(dichloropropoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound using reducing agents like lithium aluminum hydride can yield cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Hydroxy derivatives of cyclohexane.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Dichloro(dichloropropoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dichloro(dichloropropoxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include the disruption of cellular processes and signaling pathways, which can result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorocyclohexane: A simpler compound with only two chlorine atoms attached to the cyclohexane ring.
Dichloropropoxycyclohexane: Similar structure but without the additional chlorine atoms on the propoxy group.
Chlorocyclohexane: Contains only one chlorine atom attached to the cyclohexane ring.
Uniqueness
Dichloro(dichloropropoxy)cyclohexane is unique due to the presence of both dichloropropoxy and dichloro groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
99308-23-3 |
|---|---|
Molekularformel |
C9H14Cl4O |
Molekulargewicht |
280.0 g/mol |
IUPAC-Name |
2,4-dichloro-1-(1,2-dichloropropoxy)cyclohexane |
InChI |
InChI=1S/C9H14Cl4O/c1-5(10)9(13)14-8-3-2-6(11)4-7(8)12/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
MTINLHUIWXXTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OC1CCC(CC1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


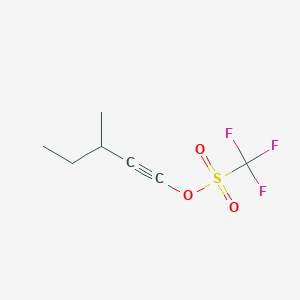
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
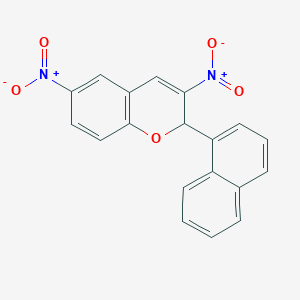
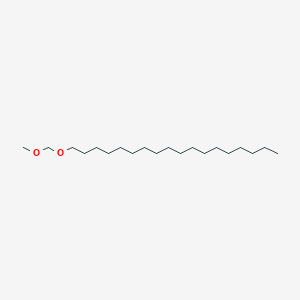

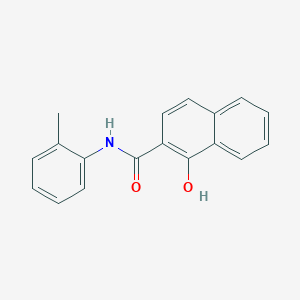
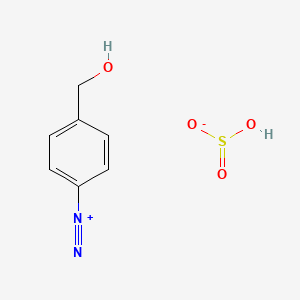

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
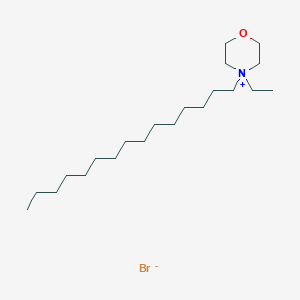
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

